

physical and chemical properties of Isomaltopentaose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isomaltopentaose*

Cat. No.: *B8084185*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Isomaltopentaose**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **isomaltopentaose**. **Isomaltopentaose** is a key member of the isomaltooligosaccharide (IMO) family, which are glucose oligomers primarily connected by α -D-(1,6) glycosidic linkages.^{[1][2]} As a pentasaccharide, it is composed of five glucose units. These oligosaccharides are recognized for their functional properties, including use as a prebiotic and a low-calorie sweetener.^[1] This document details its structural and functional characteristics, provides methodologies for its analysis, and summarizes key quantitative data.

Physical Properties

Isomaltopentaose shares many physical characteristics with other isomaltooligosaccharides, typically appearing as a white, crystalline powder in its purified, solid form or as a component in viscous syrups.^{[1][2]} The physical properties are largely dictated by its molecular size and the prevalence of hydroxyl groups, which facilitate hydrogen bonding.

Table of Physical Properties

Property	Value	Notes / References
IUPAC Name	α -D-Glucopyranosyl-(1 \rightarrow 6)- α -D-glucopyranosyl-(1 \rightarrow 6)- α -D-glucopyranosyl-(1 \rightarrow 6)- α -D-glucopyranosyl-(1 \rightarrow 6)-D-glucopyranose	Based on structure
Molecular Formula	$C_{30}H_{52}O_{26}$	Derived from $(C_6H_{10}O_5)_5 \cdot H_2O$
Molecular Weight	828.72 g/mol	[3][4]
Appearance	White crystalline powder or component of a clear syrup.	[1][2]
Melting Point	Data not available. Decomposes at high temperatures.	High-purity IMOs are stable up to 352.5°C.[5] The α -1,4 linked isomer, maltopentaose, decomposes at >168°C.[6]
Solubility	High solubility in water; limited solubility in alcohols.	A specific g/100mL value is not available. IMOs are noted for high moisture-retaining capacity and solubility.[7] The solubility of oligosaccharides in ethanol/water mixtures decreases as the degree of polymerization increases.[8]
Optical Rotation, $[\alpha]$	Data not available.	As a chiral molecule, it is optically active.
Water Activity (Aw)	Low	IMOs generally have low water activity, which contributes to preservative properties.[2]
Viscosity	High	The viscosity of IMO syrups is higher than that of sucrose solutions of the same concentration.[2]

Chemical Properties

Isomaltopentaose is a reducing sugar due to the free hemiacetal group at one end of the chain. Its chemical behavior is characterized by the stability of its α -(1,6) glycosidic bonds to certain enzymes and pH conditions, as well as its participation in non-enzymatic browning reactions.

Table of Chemical Properties

Property	Description	References
Structure	A linear oligosaccharide of five D-glucose units linked by α - (1,6) glycosidic bonds.	[2] [9]
Hydrolysis	Resistant to hydrolysis by common digestive enzymes like α -amylase, which target α - (1,4) linkages. It can be hydrolyzed by specific enzymes such as isomaltase or oligo-1,6- α -glucosidase. [10]	
pH Stability	Highly stable in acidic conditions. Isomaltooligosaccharides do not readily decompose even when heated at 120°C at a pH of 3.0.	[2] [11] [12]
Thermal Stability	High. High-purity isomaltooligosaccharides have been shown to be chemically stable up to 352.5°C.	[5] Thermal degradation at high temperatures can occur via caramelization. [13]
Maillard Reaction	As a reducing sugar, it readily undergoes the Maillard reaction with amino acids when heated, leading to the formation of brown-colored, flavored compounds (melanoidins) and other Maillard reaction products (MRPs).	[12] [14]
Fermentability	Fermented by beneficial gut bacteria, such as Bifidobacteria, which underpins its prebiotic effect.	[1]

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of **isomaltopentaose**.

Determination of Melting Point (Capillary Method)

The melting point of a pure substance is a key indicator of purity. For sugars like **isomaltopentaose**, heating often leads to decomposition rather than a sharp melting point.

Principle: A small, powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the point at which the substance begins to melt (collapse point) to the point at which it is completely liquid (clear point) is recorded.[13]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle or spatula for sample preparation

Procedure:

- **Sample Preparation:** Ensure the **isomaltopentaose** sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar.
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm is achieved.[13]
- **Measurement:**
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate (e.g., 10°C/min) to determine an approximate melting/decomposition range.[13]

- For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate range.
- Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For decomposing samples, note the temperature at which charring or browning begins.
- Special Considerations for Sugars: Sugars often decompose upon melting. It is crucial to note any color changes (e.g., browning, charring). For hygroscopic samples, sealing the capillary tube with a flame can prevent degradation from absorbed moisture.[\[13\]](#)

Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

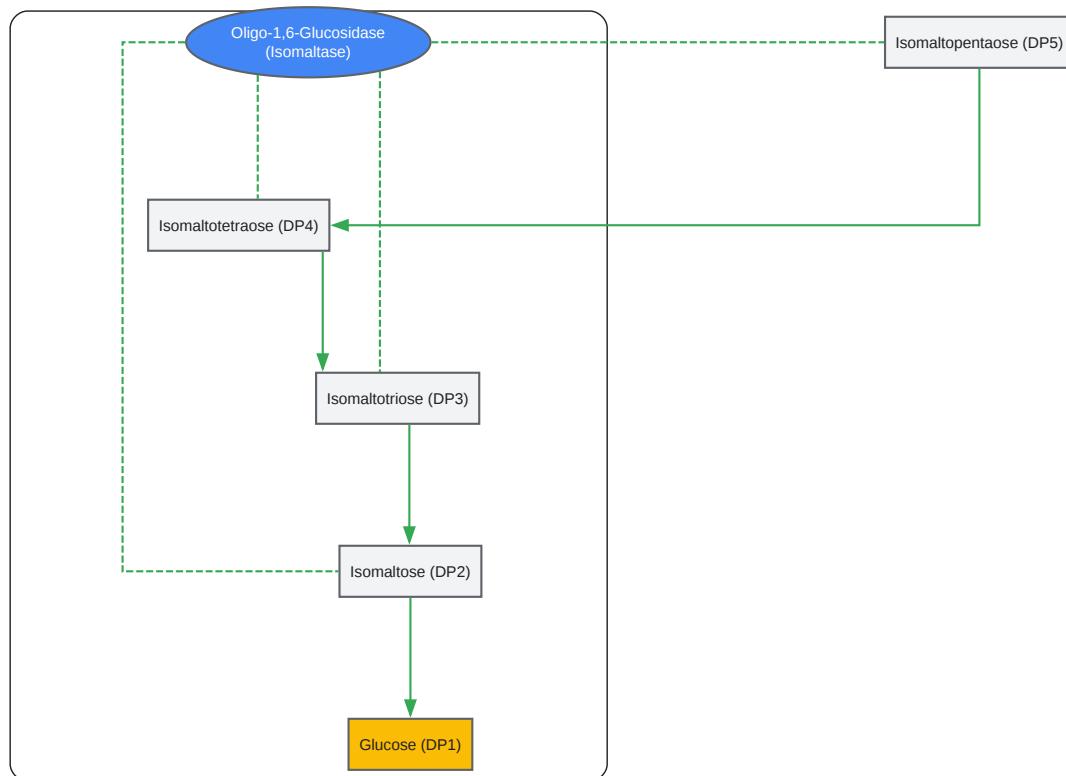
HPAEC-PAD is the gold standard for the separation and quantification of carbohydrates, including oligosaccharides like **isomaltopentaose**, without the need for derivatization.[\[5\]](#)

Principle: At high pH (>12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated as anions on a strong anion-exchange column.[\[5\]](#) Eluted analytes are detected with high sensitivity using pulsed amperometry, where a repeating series of potentials is applied to a gold electrode to measure the current generated by the oxidation of the carbohydrate.

Apparatus & Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a non-metallic (PEEK) flow path.
- Pulsed Amperometric Detector with a gold working electrode.
- Anion-exchange column (e.g., Dionex CarboPac™ series).

- Eluent A: Deionized water
- Eluent B: Sodium hydroxide solution (e.g., 500 mM)
- Eluent C: Sodium acetate solution (e.g., 1 M)
- **Isomaltopentaose** standard and prepared sample solutions.


Procedure:

- Sample Preparation: Dissolve samples and standards in high-purity deionized water. Filter through a 0.22 μ m syringe filter if necessary to remove particulates.
- Chromatographic Conditions:
 - Column: CarboPac™ PA1, PA100, or PA200 are commonly used for oligosaccharide separations.
 - Mobile Phase: A gradient of sodium acetate in a sodium hydroxide solution is used to elute the oligosaccharides. A typical gradient might be:
 - Initial: 100 mM NaOH
 - Gradient: 0-30 min, linear gradient from 0 to 500 mM sodium acetate in 100 mM NaOH.
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, e.g., 30°C.
- Detection: Use a PAD waveform optimized for carbohydrates.
- Analysis: Inject the prepared standard solution to determine the retention time for **isomaltopentaose**. Inject the sample solution and identify the **isomaltopentaose** peak by comparing retention times. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Key Pathways and Workflows

Enzymatic Hydrolysis of Isomaltopentaose

Isomaltopentaose is resistant to digestion in the upper gastrointestinal tract but can be broken down by specific enzymes. This diagram illustrates the stepwise hydrolysis by an oligo-1,6-glucosidase (isomaltase).

[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of **isomaltopentaose**.

Experimental Workflow for HPAEC-PAD Analysis

This diagram outlines the logical flow for analyzing an unknown sample for the presence and quantity of **isomaltopentaose** using HPAEC-PAD.

[Click to download full resolution via product page](#)

Caption: Workflow for oligosaccharide analysis via HPAEC-PAD.

Simplified Maillard Reaction Pathway

Isomaltopentaose, as a reducing sugar, can initiate the Maillard reaction. This diagram shows the three major stages of this complex non-enzymatic browning process.

[Click to download full resolution via product page](#)

Caption: The three main stages of the Maillard reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of Sucrose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition of Corn Starch with Different Amylose/Amylopectin Ratios in Open and Sealed Systems [cerealsgrains.org]

- 5. Preparation and Physicochemical Properties of High-purity Isomaltoligosaccharides by Sequential Simulated Moving Bed Chromatography [agris.fao.org]
- 6. Maltopentaose - CARBOEXPERT [carboexpert.com]
- 7. prebioticassociation.org [prebioticassociation.org]
- 8. youtube.com [youtube.com]
- 9. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactose CAS#: 63-42-3 [m.chemicalbook.com]
- 11. BR102014012022B1 - isomalto-oligosaccharide composition containing isomaltulose, method of preparation, sweetener and food product - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of Isomaltopentaose]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8084185#physical-and-chemical-properties-of-isomaltopentaose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com